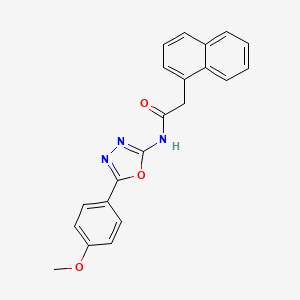

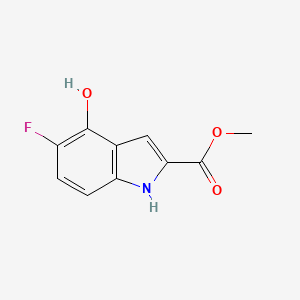

(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPM is a pyrrolidine derivative that has been synthesized through a multi-step process, and its properties and effects have been studied extensively in recent years.

科学的研究の応用

Crystallographic and Conformational Analysis

The compound (2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, along with similar compounds, has been a subject of crystallographic and conformational analysis. These studies involve the synthesis of the compound, followed by confirmation of its structure using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used to measure single crystals of the compound, enabling crystallographic and conformational analyses. Such studies provide insights into the molecular structures of these compounds, which are further calculated and optimized using density functional theory (DFT). The molecular electrostatic potential and frontier molecular orbitals are also investigated using DFT, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Asymmetric Bioreduction in Aqueous Media

A study explored the asymmetric reduction of 2-benzoylpyridine derivatives to enantiopure alcohols using a novel biocatalyst, Cryptococcus sp. whole-cell, in aqueous hydrophilic ionic liquid (IL) media. This bioreduction is crucial for the synthesis of chiral synthon of new antiallergic drugs like Betahistine. The study emphasized the enantioselectivity of the biocatalyst towards 2-benzoylpyridine derivatives, particularly those with para-substituents on the phenyl group. The use of enzymatic hydrolyzate of bagasse as a co-substrate during the asymmetric bioreduction was also explored, showcasing an innovative and economical route for the green synthesis of chiral diarylmethanols (Xu et al., 2017).

特性

IUPAC Name |

[2-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3/c24-20-14-25-12-10-21(20)29-17-11-13-26(15-17)23(28)19-9-5-4-8-18(19)22(27)16-6-2-1-3-7-16/h1-10,12,14,17H,11,13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKBLBAWJHKUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)

![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2378264.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378265.png)